2-Acetyl-3-methylindolizin-1-yl acetate
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Overview
Description
2-Acetyl-3-methylindolizin-1-yl acetate is a chemical compound belonging to the indole derivative family. Indole derivatives are known for their significant biological activities and are widely used in various fields such as medicine, agriculture, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetyl-3-methylindolizin-1-yl acetate typically involves the Fischer indole synthesis, which is a well-known method for constructing indole derivatives. This method involves the reaction of phenylhydrazine with ketones under acidic conditions . The reaction conditions often include the use of methanesulfonic acid as a catalyst and methanol as a solvent, with the reaction being carried out under reflux .
Industrial Production Methods
Industrial production of this compound may involve multi-step processes that ensure high yield and purity. These processes often include the use of advanced techniques such as microwave-assisted synthesis to enhance reaction rates and yields .
Chemical Reactions Analysis
Types of Reactions
2-Acetyl-3-methylindolizin-1-yl acetate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield corresponding carboxylic acids, while reduction may yield alcohols .
Scientific Research Applications
2-Acetyl-3-methylindolizin-1-yl acetate has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-Acetyl-3-methylindolizin-1-yl acetate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological effects . The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
2-Acetyl-3-methylindolizin-1-yl acetate can be compared with other indole derivatives such as:
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Indole-3-butyric acid: Another plant hormone used to promote root growth.
The uniqueness of this compound lies in its specific structure and the resulting biological activities, which may differ from those of other indole derivatives .
Properties
CAS No. |
54398-73-1 |
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Molecular Formula |
C13H13NO3 |
Molecular Weight |
231.25 g/mol |
IUPAC Name |
(2-acetyl-3-methylindolizin-1-yl) acetate |
InChI |
InChI=1S/C13H13NO3/c1-8-12(9(2)15)13(17-10(3)16)11-6-4-5-7-14(8)11/h4-7H,1-3H3 |
InChI Key |
ZWACMFZXNUISBG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C2N1C=CC=C2)OC(=O)C)C(=O)C |
Origin of Product |
United States |
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